Phenprocoumon-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenprocoumon-d5 is a deuterated form of phenprocoumon, a coumarin derivative that acts as a long-acting oral anticoagulant. It is used primarily for the prevention and treatment of thromboembolic diseases such as venous thrombosis, thromboembolism, and pulmonary embolism. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenprocoumon-d5 can be synthesized through isotopic labeling techniques. The general synthetic route involves the introduction of deuterium atoms into the phenprocoumon molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized for cost-effectiveness and efficiency while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenprocoumon-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Phenprocoumon-d5 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used in studies involving reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new anticoagulant drugs and in quality control processes
Mechanism of Action
Phenprocoumon-d5 is compared with other vitamin K antagonists such as warfarin and acenocoumarol:
Warfarin: Similar mechanism of action but differs in pharmacokinetics and metabolism.
Acenocoumarol: Also a vitamin K antagonist with a shorter half-life compared to phenprocoumon.
Uniqueness: this compound’s deuterium labeling provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts .
Comparison with Similar Compounds
- Warfarin
- Acenocoumarol
- Dicoumarol
Properties
IUPAC Name |
4-hydroxy-3-[1-(2,3,4,5,6-pentadeuteriophenyl)propyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/i3D,4D,5D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-YQYLVRRTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.